molecular formula C15H14N2O3S B2780091 N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921537-07-7

N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2780091
CAS RN: 921537-07-7
M. Wt: 302.35
InChI Key: GNHFYBMVKUGQGW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” are not detailed in the search results .

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide derivatives have been studied for their potential in antimicrobial and anticancer applications. Kumar et al. (2014) synthesized a series of derivatives and found certain compounds exhibiting effective antimicrobial and anticancer activities. The study highlighted the relevance of these compounds in developing new therapeutic agents Kumar et al., 2014.

Anticancer Activity and ADMET Studies

Karakuş et al. (2018) conducted a study on novel benzenesulfonamide derivatives, evaluating their anticancer activities. One particular compound displayed significant anticancer efficacy, suggesting the potential of these derivatives in cancer treatment Karakuş et al., 2018.

Photodynamic Therapy Application in Cancer Treatment

Pişkin et al. (2020) explored the use of benzenesulfonamide derivatives in photodynamic therapy for cancer treatment. They found that certain derivatives have high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in cancer therapy Pişkin et al., 2020.

Antihyperglycemic Evaluation

Eissa (2013) synthesized isoindoline-1,3-dione analogues containing benzenesulfonamide moieties, evaluating them for antihyperglycemic activity. Some synthesized compounds were identified as effective antihyperglycemic agents, offering potential leads for antidiabetic drugs Eissa, 2013.

Anti-HIV Activity

Selvam et al. (2008) investigated the anti-HIV activity of isatine-sulphonamide derivatives. Their research indicated promising results in inhibiting HIV integrase enzymatic activity, demonstrating the potential of these derivatives in HIV treatment Selvam et al., 2008.

Carbonic Anhydrase Inhibition for Disease Treatment

Lolak et al. (2019) focused on novel ureido benzenesulfonamides as inhibitors of human carbonic anhydrase, relevant in various diseases like glaucoma, epilepsy, obesity, and cancer. Their study suggested these compounds as potential therapeutic agents Lolak et al., 2019.

Mechanism of Action

The mechanism of action of “N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is not explicitly mentioned in the search results .

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-17-14-8-7-12(9-11(14)10-15(17)18)16-21(19,20)13-5-3-2-4-6-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHFYBMVKUGQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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